![molecular formula C18H24N2O3 B256087 (2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one](/img/structure/B256087.png)
(2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. It is a spirocyclic compound that has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of (2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one is not fully understood. However, it has been suggested that it may exert its biological effects through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Research has shown that (2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of various fungi and bacteria, and reduce oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one in lab experiments is its potential as a therapeutic agent. It has been shown to exhibit interesting biological effects, making it a promising candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions that could be explored in relation to (2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one. One area of research could focus on the development of more efficient synthesis methods for this compound. In addition, further studies could be conducted to investigate its potential as a therapeutic agent for various diseases, such as cancer, fungal infections, and bacterial infections. Finally, research could be conducted to explore the mechanism of action of this compound in more detail, which could provide insights into its biological effects and potential therapeutic applications.
Conclusion:
In conclusion, (2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one is a spirocyclic compound that has been the subject of scientific research due to its potential as a therapeutic agent. It has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research. The development of more efficient synthesis methods and further studies on its mechanism of action and potential therapeutic applications could lead to the development of new drugs and treatments for various diseases.
Synthesis Methods
The synthesis of (2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one has been reported in the literature using various methods. One of the most common methods involves the reaction between 4-methoxybenzaldehyde and 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-7,9-dione in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield the final compound.
Scientific Research Applications
Research on (2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one has focused on its potential as a therapeutic agent. It has been found to exhibit anticancer, antifungal, and antibacterial activity in vitro. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
properties
Product Name |
(2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one |
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Molecular Formula |
C18H24N2O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H24N2O3/c1-19-11-9-18(10-12-19)20(13-14-23-18)17(21)8-5-15-3-6-16(22-2)7-4-15/h3-8H,9-14H2,1-2H3/b8-5+ |
InChI Key |
AQOJYPPRKNFRRI-VMPITWQZSA-N |
Isomeric SMILES |
CN1CCC2(CC1)N(CCO2)C(=O)/C=C/C3=CC=C(C=C3)OC |
SMILES |
CN1CCC2(CC1)N(CCO2)C(=O)C=CC3=CC=C(C=C3)OC |
Canonical SMILES |
CN1CCC2(CC1)N(CCO2)C(=O)C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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